4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
Description
4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by:
- A 3,5-dimethoxyphenyl group at the 4-position, providing electron-donating methoxy substituents.
- A naphthalen-1-yloxy methyl group at the 5-position, introducing steric bulk and aromaticity.
- A thiol (-SH) group at the 3-position, enabling nucleophilic substitution or hydrogen bonding.
Properties
Molecular Formula |
C21H19N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N3O3S/c1-25-16-10-15(11-17(12-16)26-2)24-20(22-23-21(24)28)13-27-19-9-5-7-14-6-3-4-8-18(14)19/h3-12H,13H2,1-2H3,(H,23,28) |
InChI Key |
RBFFPBYCMFSVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiosemicarbazide Intermediate
The preparation begins with the synthesis of a thiosemicarbazide precursor. A representative method involves reacting 3,5-dimethoxyphenyl hydrazide with carbon disulfide (CS₂) in an alcoholic potassium hydroxide solution to form potassium hydrazinecarbodithioate. This intermediate is cyclized under reflux with hydrazine hydrate to yield 4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazole-3-thione.
Reaction Conditions :
Introduction of Naphthalen-1-yloxymethyl Group
The naphthalen-1-yloxymethyl moiety is introduced via nucleophilic substitution. The triazolethione intermediate is treated with 1-(chloromethyl)naphthalene in the presence of a base (e.g., K₂CO₃) in dry dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, substituting the thiol proton with the naphthyloxymethyl group.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (triazolethione : 1-(chloromethyl)naphthalene)
-
Reaction Time : 12 hours
Schiff Base Formation and Cyclocondensation
Schiff Base Intermediate Synthesis
An alternative route involves forming a Schiff base between 4-amino-5-(naphthalen-1-yloxymethyl)-1,2,4-triazole-3-thiol and 3,5-dimethoxybenzaldehyde. The reaction is catalyzed by concentrated sulfuric acid in ethanol under reflux.
Key Steps :
-
Schiff Base Formation :
-
Cyclization :
Yield : 89–91% (after recrystallization)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry Approach
This method employs Cu(I)-catalyzed 1,3-dipolar cycloaddition between a naphthylpropargyl ether and an azido-functionalized triazolethione precursor.
Synthesis Steps :
-
Preparation of Azido Intermediate :
-
3,5-Dimethoxyphenyl azide is synthesized from 3,5-dimethoxyaniline via diazotization followed by azide substitution.
-
-
Propargyl Ether Synthesis :
-
1-Naphthol is reacted with propargyl bromide in the presence of K₂CO₃ to yield 1-(propargyloxy)naphthalene.
-
-
CuAAC Reaction :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
- Formation of the Triazole Core : The initial step involves the cyclization of suitable precursors to form the triazole ring. This is often achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the naphthalen-1-yloxy group is performed via nucleophilic substitution reactions, which can enhance the compound's biological activity.
- Thiol Group Incorporation : The thiol functionality is introduced either during the cyclization process or as a subsequent modification.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of 4H-1,2,4-triazole-3-thiol exhibit significant activity against both bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
- Fungal Activity : Against fungal pathogens like Candida albicans, the compound has shown inhibitory effects that suggest potential as an antifungal agent.
Table 1 summarizes the antimicrobial activity of various derivatives related to this compound:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 µg/mL |
| Bacillus cereus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Other Potential Applications
Beyond antimicrobial properties, there are indications that this compound may have additional therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inhibition of tumor growth through interference with cell cycle progression.
Case Studies
Several case studies have documented the efficacy and safety profiles of triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antibacterial properties. Results indicated that modifications to the phenyl group significantly enhanced activity against resistant strains.
- Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that specific modifications to the triazole structure improved selectivity towards cancer cells while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The table below compares substituents, synthetic routes, and biological activities of the target compound with structurally related 1,2,4-triazole-3-thiol derivatives:
Key Comparisons
Substituent Effects on Bioactivity
Biological Activity
The compound 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-56-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.5 g/mol. The structure features a triazole ring, which is known for its ability to form various interactions with biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 917746-56-6 |
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol have shown effectiveness against various cancer cell lines. For instance, studies have reported that triazolethiones can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including interference with the cell cycle and induction of oxidative stress .
Case Study: Colon Carcinoma
In a study evaluating the anticancer activity of triazole derivatives, one compound demonstrated an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line. This suggests that modifications to the triazole structure can enhance its potency .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The biological activity of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has been linked to its ability to inhibit bacterial growth and fungal infections. The mechanism often involves disrupting cellular processes essential for microbial survival .
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial | |
| Other Triazole Derivatives | Antifungal | |
| Pyrazole Analogues | Antibacterial |
Anti-inflammatory Activity
Triazoles have also been studied for their anti-inflammatory effects. The compound has the potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
The effectiveness of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can be attributed to specific structural features:
- Triazole Ring : Essential for biological activity.
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and receptor binding.
- Naphthyl Group : Contributes to increased hydrophobic interactions with target proteins.
These modifications can significantly influence the compound's affinity for biological targets and its overall pharmacological profile.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in ethanol) and using catalysts like glacial acetic acid to facilitate cyclization . Purification techniques such as recrystallization (methanol/ethanol) or column chromatography are critical to isolate the target compound from byproducts. Elemental analysis and LC-MS should validate purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Resolve aromatic protons (3,5-dimethoxyphenyl and naphthalene groups) and confirm substitution patterns .
- X-ray crystallography : Determine precise molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., triazole-thione tautomerism) .
- IR spectroscopy : Identify key functional groups (C=S stretch at ~1250 cm⁻¹, N-H vibrations) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT and molecular docking predict bioactivity and reactivity?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity sites (e.g., sulfur in thiol group as nucleophile) .
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina. Validate docking scores with experimental IC₅₀ values .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound compared to analogs?
- Methodological Answer :
- Substituent variation : Compare bioactivity of 3,5-dimethoxyphenyl with nitrophenyl () or chlorophenyl ( ) analogs to assess electron-donating/withdrawing effects .
- Thiol vs. thione tautomers : Evaluate antimicrobial potency differences using in vitro assays (e.g., MIC against S. aureus) .
Q. How should researchers address contradictions in biological activity data between structurally similar triazole-thiol derivatives?
- Methodological Answer :
- Assay standardization : Ensure consistent protocols (e.g., broth microdilution for MIC) and controls (e.g., ciprofloxacin for antibacterial assays) .
- Purity verification : Use HPLC to rule out impurities as confounding factors .
- Computational validation : Cross-check experimental results with docking scores or ADME predictions (e.g., LogP for membrane permeability) .
Q. What methodological approaches are critical when designing in vitro assays to evaluate antimicrobial potential?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1–100 µM to determine MIC and selectivity indices .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess therapeutic windows .
- Synergy studies : Combine with known antibiotics (e.g., ampicillin) to identify potentiating effects .
Q. What are effective strategies to overcome solubility challenges during biological testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Pro-drug design : Synthesize ester or glycoside derivatives to improve bioavailability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How can reaction path search methods and process simulation tools improve synthesis scalability?
- Methodological Answer :
- Quantum chemical calculations : Use software like Gaussian to model transition states and identify energy-efficient pathways (e.g., avoiding high-temperature steps) .
- Process simulation : Optimize solvent ratios and catalyst loading via Aspen Plus to reduce waste .
- Flow chemistry : Implement continuous reactors for safer handling of reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
